molecular formula C13H17NO4 B15210055 1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid

1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid

Cat. No.: B15210055
M. Wt: 251.28 g/mol
InChI Key: KWLANVTYNMFWRR-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a carboxamido group, attached to a cyclohexane ring with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid derivatives.

    Substitution Reactions: The methyl group is introduced via alkylation reactions, while the carboxamido group is incorporated through amide formation reactions.

    Cyclohexane Ring Attachment: The cyclohexane ring is attached through a series of coupling reactions, often involving Grignard reagents or organolithium compounds.

    Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or hydrolysis of ester intermediates

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated furans, amides

Scientific Research Applications

1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methylfuran-2-carboxamido)cyclohexanecarboxylic acid is unique due to its combination of a furan ring with a cyclohexane ring, providing distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1-[(5-methylfuran-2-carbonyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-9-5-6-10(18-9)11(15)14-13(12(16)17)7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

KWLANVTYNMFWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2(CCCCC2)C(=O)O

Origin of Product

United States

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